molecular formula C16H12N2O3S B2692518 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid CAS No. 431906-56-8

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid

Cat. No.: B2692518
CAS No.: 431906-56-8
M. Wt: 312.34
InChI Key: FJVVHJQAUCPBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid is a quinazoline-based chemical building block of significant interest in medicinal chemistry research. The quinazoline-2,4-dione scaffold is a privileged structure in drug discovery, known for its diverse biological activities. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Quinazoline derivatives are extensively investigated as core structures in the development of novel anticancer agents. Research indicates that certain quinazoline compounds demonstrate potent in vitro cytotoxicity against human cancer cell lines, such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with some derivatives exhibiting greater potency than the established drug gefitinib . The mechanism is often associated with the inhibition of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) , which is overexpressed in a wide range of tumors and is a validated target for cancer therapy . Beyond oncology, structurally similar 4-oxoquinazolin-3(4H)-yl benzoic acid derivatives have shown promising antibacterial activity , particularly against multidrug-resistant strains of Staphylococcus aureus (including MRSA and VRSA) with minimum inhibitory concentrations (MICs) in the range of 0.25-0.5 µg/mL . These compounds have also demonstrated low cytotoxicity in mammalian cell lines (e.g., Vero cells), resulting in a favorable selectivity index, and have shown potential for synergistic effects with existing FDA-approved drugs . Furthermore, the quinazoline pharmacophore is being explored for its potential in other therapeutic areas, such as acting as an inhibitor for enzymes like matrix metalloproteinase-13 (MMP-13) , which is implicated in conditions like osteoarthritis . Researchers can utilize this high-purity compound as a key intermediate for synthesizing novel derivatives for biological evaluation or as a standard in biochemical assays.

Properties

CAS No.

431906-56-8

Molecular Formula

C16H12N2O3S

Molecular Weight

312.34

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C16H12N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21)

InChI Key

FJVVHJQAUCPBBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)O

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation . By binding to these targets, it can exert its antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid can be compared with other quinazolinone derivatives, such as:

Biological Activity

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid is a quinazoline derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Synthesis

The molecular formula of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid is C16H13N2O3SC_{16}H_{13}N_2O_3S, with a molecular weight of approximately 345.35 g/mol. The compound features a quinazoline core which is pivotal for its biological activity.

Synthesis Overview:
The synthesis typically involves several steps:

  • Formation of the Quinazoline Core: This can be achieved through the condensation of anthranilic acid with formamide under acidic conditions.
  • Oxidation: The introduction of the oxo group at the 4-position is performed using oxidizing agents such as potassium permanganate.
  • Sulfanylidene Introduction: This step often involves reactions with thiourea or thioacetamide.
  • Methylation: The final step may involve methylating the benzoic acid moiety using reagents like methyl iodide.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

Case Study:
A study evaluated the cytotoxic effects of similar quinazoline derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds significantly inhibited cell proliferation, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundIC50 (µM)Cell Line
Compound A12.5MCF-7
Compound B15.0MCF-7
4-[...]-benzoic acid10.0MCF-7

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies demonstrated that 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The antioxidant capacity of quinazoline derivatives has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The presence of hydroxyl groups in the structure enhances the antioxidant activity.

Evaluation Results:
The antioxidant activity was measured using the ABTS assay, where higher scavenging percentages were noted for compounds with multiple hydroxyl substitutions on the phenyl ring.

The biological activity of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer metabolism or bacterial growth.
  • DNA Interaction: Quinazolines can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation of anthranilic acid derivatives with isothiocyanato-benzenesulfonamide under reflux in alcoholic solvents. Key reagents include substituted anthranilic acids (e.g., 2-amino-4,5-dimethylbenzoic acid) and thiourea derivatives. Reaction conditions (temperature, solvent polarity) are optimized to enhance yield and purity . Retrosynthetic analysis suggests modular assembly of the quinazolinone core followed by functionalization of the benzoic acid moiety .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Standard characterization includes ¹H/¹³C NMR for confirming proton environments and carbon frameworks (e.g., δ 2.85 ppm for methyl groups in quinazolinone derivatives), mass spectrometry (ESI-MS) for molecular weight validation, and elemental analysis to verify stoichiometry. Crystallographic data (e.g., CCDC-1441403 for analogs) may be used for resolving complex stereochemistry .

Q. What are the recommended protocols for assessing solubility and stability in aqueous media?

  • Methodological Answer : Solubility is determined via shake-flask methods in buffered solutions (pH 1.2–7.4) at 25°C. Stability studies involve HPLC monitoring of degradation products under accelerated conditions (e.g., 40°C/75% RH). Sulfonate groups in analogs enhance aqueous solubility, but the parent compound may require co-solvents like DMSO .

Advanced Research Questions

Q. How can reaction byproducts during synthesis be identified and minimized?

  • Methodological Answer : Byproducts (e.g., oxidized quinazolinones or incomplete thiourea coupling) are analyzed via LC-MS/MS and TLC . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For example, reducing excess isothiocyanato reagent lowers dimerization side products .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

  • Methodological Answer : Structural modifications include:

  • Prodrug design : Esterification of the benzoic acid group to enhance membrane permeability.
  • PEGylation : Introducing polyethylene glycol chains to prolong half-life.
  • Co-crystallization : With cyclodextrins to improve solubility .

Q. How can computational methods aid in predicting biological activity?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., carbonic anhydrase) identifies binding affinities. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the quinazolinone ring) with inhibitory potency. DFT calculations (Gaussian 09) predict reactive sites for functionalization .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variations in enzyme inhibition assays) are addressed by:

  • Standardized assay conditions : Fixed ATP concentrations and pH.
  • Orthogonal validation : Using SPR (surface plasmon resonance) to confirm binding kinetics.
  • Meta-analysis : Comparing datasets across studies to identify outliers .

Q. How are structure-activity relationships (SARs) systematically investigated for derivatives?

  • Methodological Answer : SAR studies involve synthesizing analogs with:

  • Varying substituents : Methyl, chloro, or methoxy groups at the quinazolinone 3-position.
  • Scaffold hopping : Replacing the benzoic acid with pyridinecarboxylic acid.
    Bioactivity data (e.g., IC₅₀, MIC) are statistically analyzed (ANOVA) to identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.